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molecular formula C11H10BrN3O B112177 2-Amino-3-benzyloxy-5-bromopyrazine CAS No. 187973-44-0

2-Amino-3-benzyloxy-5-bromopyrazine

Cat. No. B112177
M. Wt: 280.12 g/mol
InChI Key: FZVIPEDIQULQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062008B2

Procedure details

NaH, 60% in oil (36.98 mg, 0.9247 mmol) was added to a solution of phenylmethanol (100 mg, 0.9247 mmol) in THF (5 mL). The mixture was stirred at ambient temperature for 20 minutes and then 3,5-dibromopyrazin-2-amine (116.9 mg, 0.4624 mmol) was added and the reaction mixture heated under microwave conditions for 20 minutes at 80° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
36.98 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
116.9 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH2:9][OH:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[C:12]1[C:13]([NH2:19])=[N:14][CH:15]=[C:16]([Br:18])[N:17]=1>C1COCC1>[CH2:9]([O:10][C:12]1[C:13]([NH2:19])=[N:14][CH:15]=[C:16]([Br:18])[N:17]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
36.98 mg
Type
reactant
Smiles
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
116.9 mg
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated under microwave conditions for 20 minutes at 80° C.
Duration
20 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=C(N1)Br)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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